3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile
CAS No.:
Cat. No.: VC16567944
Molecular Formula: C40H51N4O9P
Molecular Weight: 762.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H51N4O9P |
|---|---|
| Molecular Weight | 762.8 g/mol |
| IUPAC Name | 3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |
| Standard InChI | InChI=1S/C40H51N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,27-29,35-37H,11,23-26H2,1-7H3,(H,42,45,46)/t29?,35-,36+,37+,54?/m0/s1 |
| Standard InChI Key | FFQAMKMDCQFHSB-DETCKFNHSA-N |
| Isomeric SMILES | CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
| Canonical SMILES | CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Introduction
The compound 3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile is a chemically complex molecule with significant applications in molecular biology and synthetic chemistry. Its structure includes multiple functional groups and chiral centers, making it a critical intermediate in nucleoside analog synthesis.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Protection of the hydroxyl groups on the ribose sugar with a dimethoxytrityl (DMT) group.
-
Phosphitylation using diisopropylamino and cyanoethoxy groups to introduce the phosphoramidite functionality.
-
Coupling with thymidine or other nucleosides to form intermediates used in DNA or RNA synthesis.
The reaction conditions are optimized to preserve stereochemistry at the chiral centers.
Applications
This compound is primarily used as a phosphoramidite reagent in solid-phase oligonucleotide synthesis. Key applications include:
-
DNA and RNA Synthesis: It acts as a building block for creating synthetic oligonucleotides used in research and therapeutics.
-
Antisense Therapies: Its derivatives are utilized in designing antisense oligonucleotides for gene silencing.
-
CRISPR-Cas9 Systems: Modified nucleotides derived from this compound are employed in guide RNA synthesis for genome editing.
Structural Features
The molecular structure includes:
-
A ribose sugar backbone, which is protected by a bis(4-methoxyphenyl)-phenylmethoxy group.
-
A cyanoethoxyphosphoramidite group, enabling its use in nucleotide coupling reactions.
-
A pyrimidine base (thymidine), which contributes to its role in oligonucleotide assembly.
Analytical Data
The compound has been characterized using advanced spectroscopic techniques:
-
NMR Spectroscopy: Confirms the stereochemistry and functional group integrity.
-
Mass Spectrometry (MS): Provides molecular weight confirmation.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as phosphoramidite and cyano groups.
Challenges and Limitations
While this compound is highly effective for nucleotide synthesis, it presents challenges such as:
-
Sensitivity to moisture and air, requiring careful handling under anhydrous conditions.
-
High cost of synthesis due to complex protection and deprotection steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume